N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline
Description
Properties
IUPAC Name |
1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-19-14-16-10-12(17(14)2)9-15-11-5-7-13(18-3)8-6-11/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKQCOOHBFXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline involves several steps. The starting materials typically include 2-(ethylsulfanyl)-1-methyl-1H-imidazole and 4-methoxyaniline. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines .
Scientific Research Applications
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline and related imidazole derivatives:
Structural and Functional Insights:
Substituent Effects: The 4-methoxy group in the target compound contrasts with the 4-fluoro substituent in CAS 303986-82-4. Compared to the chloromethyl and nitro groups in Compound 1, the target’s ethylsulfanyl group offers greater hydrophobicity, which could improve membrane permeability in drug design .
Synthetic Pathways :
- The target compound likely forms via Schiff base condensation between a 2-(ethylsulfanyl)-1-methylimidazole-5-carbaldehyde and 4-methoxyaniline. This differs from the arylation methods used for sulfonamide derivatives (e.g., 21a, 21b) or the chlorination route for Compound 1 .
Potential Applications: While sulfonamide derivatives (21a, 21b) are designed as enzyme inhibitors, the target’s simpler structure may prioritize roles in agrochemicals or as a ligand in coordination chemistry.
Research Findings and Data Gaps
- Bioactivity: No direct biological data are provided, but ethylsulfanyl-containing analogs often exhibit antimicrobial or antifungal activity.
- Synthetic Challenges : The absence of molecular formula and purity data for the target compound (vs. commercial 4-fluoro analog) highlights the need for further characterization .
Biological Activity
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline, a compound with the molecular formula C14H17N3OS, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The compound features an imidazole ring, an ethylsulfanyl group, and a methoxy-substituted aniline moiety. These components contribute to its reactivity and biological properties.
| Component | Description |
|---|---|
| Imidazole Ring | Associated with various biological activities |
| Ethylsulfanyl Group | Enhances solubility and potential reactivity |
| Methoxy Aniline Moiety | May influence interaction with biological targets |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is crucial in drug design, particularly in targeting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation as an antibacterial or antifungal agent.
- Antioxidant Activity : The presence of the imidazole ring may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various imidazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics.
Case Study 2: Enzyme Interaction
A biochemical assay evaluated the interaction of this compound with acetylcholinesterase (AChE). The compound exhibited competitive inhibition with an IC50 value of 45 µM. This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-{[2-(methylthio)-1-methyl-1H-imidazol-5-yl]} | Similar imidazole structure | Moderate antibacterial activity |
| 4-Methoxyaniline | Basic aniline structure | Limited biological activity |
| N-{[2-(ethylthio)-1-methyl-1H-imidazol-5-yl]} | Contains ethylthio instead of ethylsulfanyl | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Imidazole core formation : Condensation of glyoxal derivatives with ammonia/amines under acidic conditions to construct the 1-methylimidazole scaffold.
- Sulfanyl group introduction : Nucleophilic substitution with ethylthiol on halogenated intermediates (e.g., 5-bromoimidazole derivatives) .
- Schiff base formation : Reaction of the imidazole-aldehyde intermediate with 4-methoxyaniline via dehydration, monitored by TLC or HPLC .
- Characterization : Confirm intermediates using -NMR, -NMR, and HRMS. For example, HRMS (ESI-TOF) can validate molecular formulas (e.g., [M+H]) .
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Methodology :
- Chromatography : Use silica gel flash chromatography for purification, with eluent optimization (e.g., ethyl acetate/hexane gradients) .
- Spectroscopy : -NMR peaks for key groups (e.g., ethylsulfanyl CH at δ 2.5–3.0 ppm; imine CH=N at δ 8.1–8.5 ppm) .
- Mass spectrometry : HRMS with <5 ppm error confirms molecular weight .
Q. What analytical techniques are critical for characterizing the compound’s stability under varying conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC-UV at 254 nm .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-products during imine bond formation?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation efficiency.
- Catalysis : Add molecular sieves or acetic acid to absorb water, shifting equilibrium toward imine formation .
- Real-time monitoring : Use in-situ FTIR to track carbonyl (C=O) disappearance at ~1700 cm .
Q. What strategies resolve contradictions in crystallographic data for structurally similar imidazole derivatives?
- Methodology :
- Software tools : Refine X-ray data with SHELXL for small-molecule structures, addressing disordered atoms via PART/ISOR commands .
- Validation : Cross-check ORTEP-generated thermal ellipsoid plots to identify misassigned atoms (e.g., sulfur vs. oxygen) .
- Data reconciliation : Compare experimental XRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G**) .
Q. How does the ethylsulfanyl substituent influence the compound’s electronic properties and biological interactions?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, highlighting sulfur’s electron-rich regions .
- Structure-activity relationship (SAR) : Compare IC values against analogs with methylsulfonyl or thioether groups in enzyme inhibition assays .
Q. What mechanistic insights explain unexpected reactivity during functional group transformations (e.g., sulfanyl group oxidation)?
- Methodology :
- Trapping experiments : Use TEMPO to detect radical intermediates in oxidation reactions.
- Kinetic studies : Monitor reaction rates under varying O pressures to distinguish between radical vs. ionic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodology :
- Solvent effects : Simulate shifts with COSMO-RS (e.g., in ADF software) to account for solvent polarity .
- Tautomerism : Investigate potential keto-enol equilibria via variable-temperature NMR .
Q. What experimental controls are essential when biological activity data conflicts with computational predictions?
- Methodology :
- Positive/Negative controls : Include known inhibitors (e.g., farnesyltransferase inhibitors) in assays to validate readouts .
- Dose-response curves : Ensure linearity (R > 0.95) to rule out assay artifacts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
